molecular formula C17H14O3 B15169648 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one CAS No. 646058-68-6

2-Acetyl-3,7-dimethyl-9H-xanthen-9-one

Cat. No.: B15169648
CAS No.: 646058-68-6
M. Wt: 266.29 g/mol
InChI Key: XIZCAIZLNKIJCA-UHFFFAOYSA-N
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Description

2-Acetyl-3,7-dimethyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3,7-dimethyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-3,7-dimethyl-9H-xanthen-9-one is unique due to its specific acetyl and dimethyl substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

646058-68-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-acetyl-3,7-dimethylxanthen-9-one

InChI

InChI=1S/C17H14O3/c1-9-4-5-15-13(6-9)17(19)14-8-12(11(3)18)10(2)7-16(14)20-15/h4-8H,1-3H3

InChI Key

XIZCAIZLNKIJCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=C3)C)C(=O)C

Origin of Product

United States

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